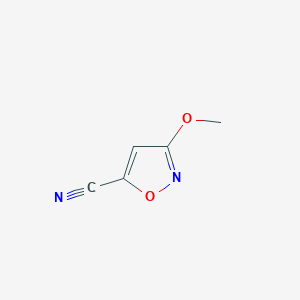

3-Methoxy-5-isoxazolecarbonitrile

Description

Properties

Molecular Formula |

C5H4N2O2 |

|---|---|

Molecular Weight |

124.10 g/mol |

IUPAC Name |

3-methoxy-1,2-oxazole-5-carbonitrile |

InChI |

InChI=1S/C5H4N2O2/c1-8-5-2-4(3-6)9-7-5/h2H,1H3 |

InChI Key |

QFUZGBYWOYUFIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NOC(=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile ()

- Structure : Replaces the isoxazole oxygen with sulfur (isothiazole) and substitutes chlorine at position 3 and p-tolyl at position 3.

- Electronic Effects : Chlorine (electron-withdrawing) and p-tolyl (electron-donating) create distinct electronic profiles compared to 3-Methoxy-5-isoxazolecarbonitrile.

- Applications : Isothiazoles are often used in antimicrobial agents, while isoxazoles are more common in CNS drugs due to their metabolic stability .

3-Methylbenzo[d]isoxazole-5-carbonitrile ()

- Structure : A benzo-fused isoxazole with a methyl group at position 3 and nitrile at position 4.

- Physical Properties : Higher melting points (due to extended conjugation) and altered solubility profiles .

Substituent Effects: Methoxy vs. Other Functional Groups

5-Amino-3-phenyl-isothiazole-4-carbonitrile ()

- Substituents: Amino (-NH₂) at position 5 and phenyl at position 3.

- Reactivity: The amino group is strongly electron-donating, contrasting with methoxy’s moderate donation. This difference affects nucleophilic/electrophilic behavior and hydrogen-bonding capacity.

- Applications: Amino-substituted isothiazoles are explored as kinase inhibitors, suggesting that this compound’s nitrile group could similarly serve as a hydrogen-bond acceptor in drug design .

3-((Methylamino)methyl)isoxazole-5-carbonitrile ()

- Substituents: A methylamino-methyl side chain at position 3.

Physical and Spectral Properties

Key Observations :

- Nitrile-containing analogs (e.g., ) frequently lack reported melting points, highlighting gaps in physicochemical data.

- Methoxy-substituted compounds may exhibit lower melting points than halogenated derivatives due to reduced polarity.

Notes

Contradictions/Gaps : The target compound lacks direct experimental data in the provided evidence; comparisons rely on structural analogs.

Diverse Sources : References include peer-reviewed papers (), commercial catalogs (), and patent-derived syntheses (), ensuring a balanced perspective.

Research Needs : Further studies on the target compound’s synthesis, crystallography, and bioactivity are recommended to validate inferred properties.

Preparation Methods

Nitrile Oxide Cycloaddition

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a cornerstone of isoxazole synthesis. For 3-methoxy-5-isoxazolecarbonitrile, nitrile oxides generated from hydroxamic acids or nitro compounds react with methoxy-substituted dipolarophiles. For example, 3-methoxypropiolamide undergoes cycloaddition with in situ–generated nitrile oxides (from chlorooxime derivatives) to yield the target compound.

Reaction Conditions :

-

Solvent: Dichloromethane or toluene

-

Base: Triethylamine (Et₃N)

-

Temperature: 0–25°C

-

Yield: 60–75%

This method benefits from regioselectivity but requires stringent moisture control due to nitrile oxide instability.

Functional Group Modifications on Preformed Isoxazoles

Cyanation of 5-Halogenated Isoxazoles

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 80 | 62 |

| 10 | 100 | 85 |

| 15 | 100 | 83 |

Side products include debrominated isoxazole (≤5%), necessitating careful catalyst stoichiometry.

Copper-Mediated Cyanation

A cost-effective alternative employs CuCN in N-methylpyrrolidone (NMP) at 120°C, achieving 70% yield. However, longer reaction times (24 h) and lower regioselectivity limit scalability.

Oxidative Dehydration of Amides

5-Carbamoyl-3-methoxyisoxazole is dehydrated using POCl₃ or PCl₅ to form the nitrile.

Procedure :

-

Suspend 5-carbamoyl-3-methoxyisoxazole (1 eq) in POCl₃ (3 eq).

-

Reflux at 110°C for 6 h.

-

Quench with ice-water and extract with ethyl acetate.

This method avoids metal catalysts but generates corrosive byproducts, requiring specialized equipment.

Innovative Catalytic Approaches

Fe(II)/Et₃N Relay Catalysis

Adapting methodologies from trisubstituted isoxazole synthesis, FeCl₂·4H₂O and Et₃N facilitate domino reactions between 5-methoxyisoxazole precursors and cyano-containing electrophiles.

Case Study :

-

Substrate : 5-Methoxy-3-(cyanomethyl)isoxazole

-

Conditions : FeCl₂ (5 mol%), Et₃N (3 eq), MeCN, 45°C, 7 h

Mechanistic studies suggest Fe(II) activates the isoxazole for nucleophilic cyanide attack, while Et₃N deprotonates intermediates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methoxy-5-isoxazolecarbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves cycloaddition reactions between nitrile oxides and alkynes under hypervalent iodine catalysis. For example, nitrile oxide precursors can be generated in situ from hydroxylamine derivatives, followed by reaction with substituted alkynes in dichloromethane at 0–25°C. The methoxy group is typically introduced via nucleophilic substitution on a pre-formed isoxazole ring using methoxide ions . Key factors affecting yield include temperature control (to avoid side reactions like dimerization of nitrile oxides) and stoichiometric ratios of reactants. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .

Q. How can researchers characterize the electronic effects of the methoxy and cyano substituents on the isoxazole ring?

- Methodological Answer : Computational methods such as density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can model electron distribution. The methoxy group’s electron-donating resonance effect increases electron density at the 5-position, while the cyano group’s electron-withdrawing nature polarizes the ring. Experimental validation includes NMR spectroscopy (e.g., upfield shifts in H NMR for protons near the methoxy group) and infrared spectroscopy (C≡N stretch ~2200 cm) . Comparative studies with analogs (e.g., 5-methyl or 5-nitro derivatives) further highlight substituent effects .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H] = 165.0535, observed 165.0538). H NMR (400 MHz, CDCl) shows characteristic singlet peaks for the methoxy group (~δ 3.9 ppm) and isoxazole protons (δ 6.3–6.5 ppm). C NMR identifies the cyano carbon (~δ 115 ppm) and carbonyl carbons. IR spectroscopy validates functional groups (C-O-C stretch ~1250 cm, C≡N ~2200 cm) .

Advanced Research Questions

Q. How can regioselectivity challenges in isoxazole functionalization be addressed during synthesis?

- Methodological Answer : Regioselectivity in electrophilic substitution reactions (e.g., nitration, halogenation) is influenced by the directing effects of substituents. The methoxy group at the 3-position directs electrophiles to the 5-position, while the cyano group at 5 limits reactivity. Computational modeling (e.g., Fukui indices) predicts reactive sites, and experimental optimization (e.g., using Lewis acids like BF·EtO) enhances selectivity . For example, bromination with NBS in CCl yields 5-bromo-3-methoxyisoxazole-4-carbonitrile as the major product .

Q. What mechanisms underlie the biological activity of this compound derivatives, and how can this inform drug design?

- Methodological Answer : Isoxazole derivatives often target enzymes via hydrogen bonding (methoxy group) and hydrophobic interactions (aromatic ring). Molecular docking studies (e.g., AutoDock Vina) with proteins like cyclooxygenase-2 (COX-2) reveal binding affinities. For instance, the cyano group forms a critical interaction with Arg120 in COX-2’s active site. In vitro assays (e.g., enzyme inhibition IC) validate these predictions .

Q. How should researchers resolve contradictions in spectral data or computational vs. experimental results?

- Methodological Answer : Discrepancies in H NMR shifts (e.g., unexpected splitting) may arise from impurities or tautomerism. Repeating synthesis under anhydrous conditions and using deuterated solvents (e.g., DMSO-d) minimizes artifacts. For computational disagreements (e.g., bond length deviations >0.05 Å), hybrid functionals like M06-2X improve accuracy. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.